molecular formula C12H14N2OS B1515842 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone CAS No. 915920-34-2

1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No. B1515842
CAS RN: 915920-34-2
M. Wt: 234.32 g/mol
InChI Key: XLPSSUGTLNJZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 235.33 . The InChI code is 1S/C12H15N2OS/c1-5-6(2)9-10(13)11(8(4)15)16-12(9)14-7(5)3/h16H,13H2,1-4H3 . This code provides a specific string of characters representing the 2D structure of the molecule.

It should be stored at a temperature of 28 C . The CAS Number is 915920-34-2 .

Scientific Research Applications

  • Antiviral Activity :

    • The compound has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activities, particularly against HSV1 and HAV-MBB viruses (Attaby et al., 2006).
  • Synthesis of Diheteroaryl Thienothiophene Derivatives :

    • It's utilized in the synthesis of new diheteroaryl thienothiophene derivatives, which are significant in medicinal chemistry (Mabkhot et al., 2011).
  • Microwave-assisted Synthesis of Heterocycles :

    • The compound has been used in the microwave-assisted synthesis of various heterocyclic compounds, which are crucial in drug discovery (Ankati & Biehl, 2010).
  • Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] :

    • It's involved in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities (Chen et al., 2009).
  • DNA Interaction and Docking Studies :

    • Schiff base ligands derived from the compound have been studied for their DNA binding properties, useful in the development of drug candidates (Kurt et al., 2020).
  • Catalytic Behavior Towards Ethylene Reactivity :

    • The compound is utilized in the synthesis of ligands for metal complexes that show catalytic activity in ethylene reactivity (Sun et al., 2007).
  • Synthesis of Schiff Bases as Corrosion Inhibitors :

    • Schiff bases derived from the compound have been evaluated as corrosion inhibitors, which is important in material science and engineering (Hegazy et al., 2012).
  • Synthesis and Spectroscopic Properties Study :

    • The compound's derivatives have been studied for their electronic absorption, excitation, and fluorescence properties, contributing to the understanding of molecular interactions (Al-Ansari, 2016).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-5-6(2)9-10(13)11(8(4)15)16-12(9)14-7(5)3/h13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSSUGTLNJZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651057
Record name 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone

CAS RN

915920-34-2
Record name 1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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